molecular formula C12H20ClNO B13348011 (5-(tert-Butyl)-2-methoxyphenyl)methanamine hydrochloride

(5-(tert-Butyl)-2-methoxyphenyl)methanamine hydrochloride

Katalognummer: B13348011
Molekulargewicht: 229.74 g/mol
InChI-Schlüssel: DWEBZIPVFROGQI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5-(tert-Butyl)-2-methoxyphenyl)methanamine hydrochloride is an organic compound with a complex structure It is characterized by the presence of a tert-butyl group, a methoxy group, and a methanamine group attached to a phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5-(tert-Butyl)-2-methoxyphenyl)methanamine hydrochloride typically involves multiple steps. One common method starts with the preparation of the intermediate (5-(tert-Butyl)-2-methoxyphenyl)methanamine, which is then converted to its hydrochloride salt. The reaction conditions often require specific reagents and catalysts to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality.

Analyse Chemischer Reaktionen

Types of Reactions

(5-(tert-Butyl)-2-methoxyphenyl)methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The reactions of this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous solvents and low temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while reduction reactions may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

(5-(tert-Butyl)-2-methoxyphenyl)methanamine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (5-(tert-Butyl)-2-methoxyphenyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and concentration of the compound. The exact molecular targets and pathways involved are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to (5-(tert-Butyl)-2-methoxyphenyl)methanamine hydrochloride include:

  • 5-tert-Butyl-2-methoxyphenylboronic acid
  • 5-tert-Butyl-2-methoxybenzoic acid
  • 2-Methoxy-5-(methoxycarbonyl)phenylboronic acid

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical properties and potential applications. Its methanamine group, in particular, allows for specific interactions and reactions that are not possible with the other compounds listed.

Eigenschaften

Molekularformel

C12H20ClNO

Molekulargewicht

229.74 g/mol

IUPAC-Name

(5-tert-butyl-2-methoxyphenyl)methanamine;hydrochloride

InChI

InChI=1S/C12H19NO.ClH/c1-12(2,3)10-5-6-11(14-4)9(7-10)8-13;/h5-7H,8,13H2,1-4H3;1H

InChI-Schlüssel

DWEBZIPVFROGQI-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C1=CC(=C(C=C1)OC)CN.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.